molecular formula C18H17F3O B1360615 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898753-86-1

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1360615
CAS No.: 898753-86-1
M. Wt: 306.3 g/mol
InChI Key: BQVLOZVBJIOGTN-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two aromatic rings, one substituted with dimethyl groups and the other with a trifluoromethyl group, connected by a propanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Example Reaction: [ \text{2,5-Dimethylbenzene} + \text{4-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the carbonyl group may be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe in studying enzyme interactions with aromatic ketones.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one: Lacks the trifluoromethyl group.

    3-(2,5-Dimethylphenyl)-1-[4-methylphenyl]propan-1-one: Substituted with a methyl group instead of trifluoromethyl.

Uniqueness

The trifluoromethyl group in 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVLOZVBJIOGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644750
Record name 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-86-1
Record name 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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